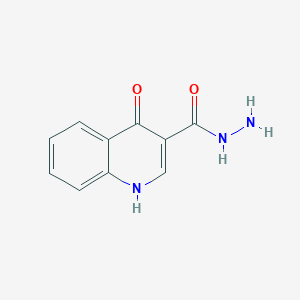

4-Hydroxyquinoline-3-carbohydrazide

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

103264-46-6 |

|---|---|

Fórmula molecular |

C10H9N3O2 |

Peso molecular |

203.20 g/mol |

Nombre IUPAC |

4-oxo-1H-quinoline-3-carbohydrazide |

InChI |

InChI=1S/C10H9N3O2/c11-13-10(15)7-5-12-8-4-2-1-3-6(8)9(7)14/h1-5H,11H2,(H,12,14)(H,13,15) |

Clave InChI |

HRSSZDFUJXRIHK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NN |

Origen del producto |

United States |

Synthetic Methodologies for 4 Hydroxyquinoline 3 Carbohydrazide and Its Derivatives

Synthesis of the Core 4-Hydroxyquinoline-3-carboxylate Intermediate

The foundational step in the synthesis of 4-hydroxyquinoline-3-carbohydrazide is the construction of the ethyl 4-hydroxyquinoline-3-carboxylate core. This is most commonly achieved through well-established cyclization reactions.

Gould-Jacob Cyclization Reaction Protocols

The Gould-Jacob reaction is a versatile and fundamental method for creating the 4-hydroxyquinoline-3-carboxylate structure. nih.govthieme-connect.com This process begins with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate (EMME). This initial reaction forms an intermediate, diethyl 2-((phenylamino)-methylene)malonate. nih.gov

The subsequent and crucial step is the thermal cyclization of this intermediate to form the quinoline (B57606) ring system. This is typically performed in a high-boiling point solvent. Research has shown that using diphenyl ether as the solvent, with the addition of a catalytic amount of 2-chlorobenzoic acid, is effective. nih.gov To enhance reaction efficiency, microwave irradiation has been employed, significantly reducing reaction times and improving yields. thieme-connect.comchembk.com For instance, heating the diphenyl ether solution with microwave irradiation at 250°C can yield the desired ethyl 4-hydroxyquinoline-3-carboxylate in as little as two hours with a good yield. nih.govthieme-connect.com Upon cooling, the product precipitates and can be isolated and purified by crystallization from a solvent like ethanol. nih.gov

Table 1: Gould-Jacob Reaction for Ethyl 4-hydroxyquinoline-3-carboxylate Synthesis

| Reactants | Solvent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aniline, Diethyl ethoxymethylenemalonate (EMME) | Diphenyl Ether | 2-Chlorobenzoic Acid | Microwave (250°C, 180W), 2 h | 75% | nih.govthieme-connect.com |

Alternative Ring-Closure Methodologies

Beyond the conventional Gould-Jacob pathway, alternative methods for constructing the quinoline ring have been explored. One such method involves the reaction of aryl isothiocyanates with the sodium salt of a malonic acid ester. This is followed by alkylation, typically with an alkyl iodide, to produce a cyclizable S-alkyl-substituted (arylamino-methylene)malonic acid dialkyl ester. The subsequent cyclization of this intermediate provides the 4-hydroxyquinoline-3-carboxylic acid ester core, offering a different strategic approach to the key intermediate. google.com

Preparation of this compound

With the core ester in hand, the next synthetic transformation is its conversion into the target hydrazide.

Hydrazinolysis Reaction Conditions and Optimization

The conversion of ethyl 4-hydroxyquinoline-3-carboxylate to this compound is achieved through a hydrazinolysis reaction. This process involves the nucleophilic attack of hydrazine (B178648) on the ester's carbonyl carbon, leading to the displacement of the ethoxy group and the formation of the carbohydrazide (B1668358).

The reaction conditions can be optimized for efficiency and yield. One established method involves stirring the ethyl ester with hydrazine in dimethylformamide (DMF) at room temperature for approximately 12 hours. nih.gov This provides a straightforward and effective conversion. An alternative set of conditions involves refluxing the ester with hydrazine hydrate (B1144303) in ethanol. sapub.org The choice of solvent and temperature can be adjusted to optimize the reaction rate and the ease of product isolation.

Table 2: Hydrazinolysis of Ethyl 4-hydroxyquinoline-3-carboxylate

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Ethyl 4-hydroxyquinoline-3-carboxylate | Hydrazine | DMF | Room Temp, 12 h | This compound | nih.gov |

| Ethyl quinoline-3-carboxylate* | Hydrazine hydrate | Ethanol | Reflux, 24 h | Quinoline-3-carbohydrazide (B3054276) | mdpi.com |

\Note: This is a closely related substrate, demonstrating alternative conditions.*

Design and Synthesis of Diverse this compound Derivatives

The this compound molecule serves as a versatile scaffold for creating a library of derivative compounds, primarily through reactions at the terminal nitrogen of the hydrazide moiety.

Condensation Reactions with Aromatic and Aliphatic Aldehydes

A common and effective method for derivatization is the condensation reaction between the carbohydrazide and various aldehydes to form N-acylhydrazones, also known as Schiff bases. This reaction is a cornerstone of combinatorial chemistry for generating molecular diversity. mdpi.com

The synthesis is typically carried out by refluxing this compound with an equimolar amount of an aromatic or aliphatic aldehyde in a solvent such as ethanol. mdpi.comresearchgate.netuq.edu.au The addition of a catalytic amount of glacial acetic acid is often used to facilitate the reaction by protonating the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity. mdpi.com The resulting Schiff base derivative usually precipitates from the solution upon cooling and can be purified by filtration and recrystallization. A wide range of aldehydes can be employed, leading to a diverse set of derivatives.

Table 3: Examples of Aldehydes for Schiff Base Synthesis with Quinoline Carbohydrazides

| Carbohydrazide | Aldehyde | Solvent | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Quinoline-3-carbohydrazide | 2-Nitrobenzaldehyde | Ethanol | Acetic Acid | Schiff Base | mdpi.comresearchgate.net |

| Quinoline-3-carbohydrazide | 2-Chlorobenzaldehyde | Ethanol | Acetic Acid | Schiff Base | mdpi.comresearchgate.net |

| Quinoline-3-carbohydrazide | 2,4-Dihydroxybenzaldehyde | Ethanol | Acetic Acid | Schiff Base | mdpi.comresearchgate.net |

| Quinazolin-based Hydrazide | 2-Hydroxybenzaldehyde | Ethanol | - | Schiff Base | sapub.org |

| Quinazolin-based Hydrazide | 4-Methoxybenzylidene | Ethanol | - | Schiff Base | sapub.org |

Acylation Strategies with Substituted Benzoyl Chlorides

The acylation of this compound with substituted benzoyl chlorides is a common strategy to synthesize N'-benzoyl derivatives. This reaction typically involves the nucleophilic attack of the terminal nitrogen of the hydrazide group on the electrophilic carbonyl carbon of the benzoyl chloride.

In a representative procedure, this compound is treated with a 4-substituted benzoyl chloride in the presence of a catalytic amount of sodium carbonate in dry dimethylformamide (DMF). thieme-connect.com The reaction mixture is stirred at room temperature for an extended period, typically around 16 hours. thieme-connect.com The product is then isolated by precipitation in crushed ice, followed by filtration, washing with water, and recrystallization from ethanol. thieme-connect.com This method has been successfully employed to create a series of 4-hydroxy-N'-(4-substituted-benzoyl)quinoline-3-carbohydrazides. thieme-connect.com

The general reaction scheme is as follows:

this compound + 4-substituted benzoyl chloride → 4-hydroxy-N'-(4-substituted-benzoyl)quinoline-3-carbohydrazide

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product |

| This compound | 4-substituted benzoyl chlorides | DMF | Na2CO3 | 4-hydroxy-N'-(4-substituted-benzoyl) quinoline-3-carbohydrazides thieme-connect.com |

Urea (B33335) and Thiourea (B124793) Derivatives via Reactions with Isocyanates and Isothiocyanates

The synthesis of urea and thiourea derivatives of this compound is achieved through reactions with isocyanates and isothiocyanates, respectively. These reactions introduce a urea or thiourea linkage, which can be further functionalized.

For instance, the reaction of a hydrazide intermediate with a 4-substituted phenyl isocyanate in acetonitrile (B52724) (MeCN) at room temperature yields the corresponding urea derivatives. thieme-connect.com Similarly, reacting 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide (B12050216) with substituted isothiocyanates leads to the formation of quinoline-thiosemicarbazides. researchgate.net These thiosemicarbazides can then be cyclized in a basic medium to produce (5-mercapto-4H-triazol-3-yl)-quinolin-4-ols. researchgate.net

The synthesis of novel ureido and thioureido derivatives possessing a hydrazone moiety has also been explored for their potential biological activities. nih.gov These complex structures often exhibit a range of pharmacological properties. nih.govelsevierpure.com The general approach involves the reaction of a carbohydrazide with an appropriate isocyanate or isothiocyanate to form the desired urea or thiourea derivative. thieme-connect.comresearchgate.net

Introduction of Specific Substituents (e.g., Trifluoromethyl, Halogens, Alkyl Groups)

The introduction of specific functional groups, such as trifluoromethyl (CF3), halogens, and alkyl groups, onto the quinoline core or its substituents is crucial for modifying the physicochemical properties of the final compounds.

Trifluoromethyl Groups: The synthesis of trifluoromethyl-substituted quinolines often starts with a trifluoromethyl-substituted aniline. For example, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate can be synthesized from 3-(trifluoromethyl)aniline (B124266) and diethyl ethoxymethylenemalonate. chemicalbook.com The reaction proceeds by heating the reactants, followed by the addition of Dowtherm A and further heating to induce cyclization. chemicalbook.com Similarly, the 6-(trifluoromethyl) derivative can be prepared from (4-trifluoromethylphenylamino)methylenemalonic acid diethyl ester via a Gould-Jacobs reaction in refluxing diphenyl ether. chemicalbook.com

Halogens and Alkyl Groups: Halogens and alkyl groups can be introduced through various synthetic methods. britannica.comsydney.edu.aulibretexts.orglibretexts.org For instance, N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives bearing different substituents on the arylidene fragment, including halogens and alkyl groups, have been synthesized. nih.gov The synthesis typically involves the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) with a substituted benzaldehyde (B42025) in the presence of an acid catalyst. nih.gov The choice of the starting materials, such as substituted anilines and benzaldehydes, dictates the final substitution pattern of the quinoline derivatives. nih.gov

Application of Microwave-Assisted Synthetic Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. wjbphs.comnih.gov This technique has been successfully applied to the synthesis of various quinoline derivatives.

For example, the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate can be achieved by microwave irradiation of a diphenyl ether solution of the appropriate precursor. thieme-connect.com This method significantly reduces the reaction time to 2 hours while achieving a good yield. thieme-connect.com Microwave heating has also been employed in the one-pot, four-component synthesis of 3-hydroxy, 3-ethoxy, and 3-benzyloxy-2-methylquinazolin-4[3H]-one derivatives. researchgate.net The use of microwave irradiation in these syntheses highlights its potential for the efficient and environmentally friendly production of heterocyclic compounds. wjbphs.comresearchgate.net

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of synthetic intermediates and final products are critical steps to ensure the purity and characterization of the target compounds. Common techniques include recrystallization, filtration, and chromatographic methods.

For the purification of this compound derivatives, recrystallization from a suitable solvent, such as ethanol, is frequently employed to obtain pure crystalline solids. thieme-connect.com The process typically involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of crystals with higher purity.

In many synthetic procedures, the initial product is isolated by pouring the reaction mixture into crushed ice and water, which causes the product to precipitate. thieme-connect.comsemanticscholar.org The resulting solid is then collected by filtration and washed with water to remove water-soluble impurities. thieme-connect.comsemanticscholar.org

For more challenging separations or to obtain highly pure compounds, chromatographic techniques such as column chromatography may be utilized. A patented method for the purification of crude 8-hydroxyquinoline (B1678124) involves dissolving the crude product in a heated chloralkane solvent, followed by cooling, filtration, and concentration of the filtrate to recover the purified product. google.com

The synthesized compounds are typically characterized by various spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), to confirm their chemical structures. thieme-connect.comnih.gov

Advanced Spectroscopic and Analytical Characterization of 4 Hydroxyquinoline 3 Carbohydrazide Compounds

Infrared Spectroscopy (IR) for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-hydroxyquinoline-3-carbohydrazide and its derivatives reveals characteristic absorption bands that confirm the presence of key functional groups.

The spectra typically exhibit broad absorption bands in the region of 2500-3300 cm⁻¹, which are indicative of O-H and N-H stretching vibrations. nih.gov The presence of carbonyl (C=O) groups, a key feature of the quinoline (B57606) and carbohydrazide (B1668358) moieties, is confirmed by strong absorption bands observed between 1611 cm⁻¹ and 1683 cm⁻¹. nih.gov Aromatic C=C stretching vibrations are generally observed in the 1400-1600 cm⁻¹ range. nih.govthieme-connect.com Specifically, for the parent 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967), characteristic C=O stretching vibrations are reported around 1740-1750 cm⁻¹ and an N-H stretching vibration at 2800 cm⁻¹. nih.gov The precise positions of these peaks can vary depending on the specific derivative and the presence of other substituents.

Table 1: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| O-H/N-H Stretch | 2500-3300 | nih.gov |

| C=O Stretch | 1611-1683 | nih.gov |

| Aromatic C=C Stretch | 1400-1600 | nih.govthieme-connect.com |

| N-H Bend/C-N Stretch | Not specified |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the ¹H-NMR spectra of this compound derivatives, signals corresponding to the aromatic protons of the quinoline ring are typically observed in the downfield region, generally between δ 7.0 and 8.5 ppm. The protons of the hydrazide group (NH) and the hydroxyl group (OH) usually appear as singlets at higher chemical shifts, often above δ 10 ppm. For instance, in a series of derivatives, the NH and OH protons were observed as singlets around δ 12.0 and δ 16.6 ppm, respectively. nih.gov The exact chemical shifts and splitting patterns are influenced by the specific substituents on the aromatic rings.

Table 2: Representative ¹H-NMR Data for this compound Derivatives (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Quinoline H5 | ~8.00 | d | ~8.0 | nih.gov |

| Quinoline H6 | ~7.72 | t | ~8.0 | nih.gov |

| Quinoline H7 | ~7.32 | t | ~8.0 | nih.gov |

| Quinoline H8 | ~7.39 | d | ~8.0 | nih.gov |

| =CH (imine) | ~8.4-8.5 | s | - | nih.gov |

| NH (hydrazide) | ~12.1 | s | - | nih.gov |

| OH (enolic) | ~16.6 | s | - | nih.gov |

Note: Chemical shifts are approximate and can vary between different derivatives.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. In the ¹³C-NMR spectra of this compound derivatives, the carbon atoms of the quinoline ring and any attached aromatic substituents give rise to distinct signals in the aromatic region (typically δ 110-160 ppm). The carbonyl carbons (C=O) are characteristically found at downfield chemical shifts, often exceeding δ 160 ppm. For example, in several derivatives, the carbonyl carbons of the quinoline and carbohydrazide moieties were observed in the range of δ 162-173 ppm. nih.gov

Table 3: Representative ¹³C-NMR Data for this compound Derivatives (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) | Reference |

| Quinoline C2 | ~162.8 | nih.gov |

| Quinoline C3 | ~96.4 | nih.gov |

| Quinoline C4 | ~173.2 | nih.gov |

| Quinoline C4a | ~116.4 | nih.gov |

| Quinoline C5 | ~124.5 | nih.gov |

| Quinoline C6 | ~134.7 | nih.gov |

| Quinoline C7 | ~123.1 | nih.gov |

| Quinoline C8 | ~114.5 | nih.gov |

| Quinoline C8a | ~139.3 | nih.gov |

| Carbonyl (hydrazide) | ~167-168 | nih.gov |

Note: Chemical shifts are approximate and can vary between different derivatives.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound and its derivatives. In ESI-MS, the molecular weight of the compound is typically confirmed by the observation of the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻. For instance, the parent 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide shows a protonated molecular ion at m/z 220 [M+H]⁺. nih.gov Various derivatives exhibit their corresponding molecular ion peaks, confirming their successful synthesis and expected molecular weights. nih.gov

Table 4: ESI-MS Data for Selected this compound Derivatives

| Derivative | Observed Ion [m/z] | Ion Type | Reference |

| 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | 220 | [M+H]⁺ | nih.gov |

| 4-Chlorobenzylidene derivative | 340 | [M-H]⁻ | nih.gov |

| 4-Fluorobenzylidene derivative | 326 | [M+H]⁺ | nih.gov |

| 4-Methylbenzylidene derivative | 322 | [M+H]⁺ | nih.gov |

| 4-Methoxybenzylidene derivative | 338 | [M+H]⁺ | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique used to determine the elemental composition of a compound. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values based on the compound's molecular formula, the purity and empirical formula of the synthesized molecule can be verified. This method is fundamental in the characterization of new chemical entities.

Recent studies on various derivatives of this compound have utilized elemental analysis to confirm their successful synthesis. For instance, the elemental analysis of several Schiff base derivatives has been reported, showing excellent agreement between the calculated and found elemental percentages, thus confirming their composition. mdpi.com

Below is a table summarizing the elemental analysis data for selected this compound derivatives:

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

| (E)-N'-(2,4-Dihydroxybenzylidene)quinoline-3-carbohydrazide | C₁₇H₁₃N₃O₃ | C | 66.44 | 66.39 | mdpi.com |

| H | 4.26 | 4.29 | mdpi.com | ||

| N | 13.67 | 13.69 | mdpi.com | ||

| (E)-N'-(2-Nitrobenzylidene)quinoline-3-carbohydrazide | C₁₇H₁₂N₄O₃ | C | 63.75 | 63.71 | mdpi.com |

| H | 3.78 | 3.58 | mdpi.com | ||

| N | 17.49 | 17.32 | mdpi.com | ||

| (E)-N'-(2-Chlorobenzylidene)quinoline-3-carbohydrazide | C₁₇H₁₂ClN₃O | C | 65.92 | 65.48 | mdpi.com |

| H | 3.90 | 3.89 | mdpi.com | ||

| N | 13.57 | 13.66 | mdpi.com |

The close correlation between the calculated and experimentally found values for these derivatives provides strong evidence for their successful synthesis and purity.

X-ray Crystallography for Definitive Solid-State Structural Determination

The crystal structure of NQ·H₂O reveals a key role for the water molecule in bridging adjacent hydrazone molecules through hydrogen-bonding interactions. Specifically, the water molecule accepts a hydrogen bond from the hydrazone NH group and donates hydrogen bonds to the quinoline nitrogen atom and the carbonyl oxygen of a neighboring molecule. mdpi.com

A summary of the crystallographic data for a related derivative, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, is presented below as a representative example of the type of detailed structural information obtained from X-ray crystallography. iucr.orgresearchgate.net

| Parameter | Value |

| Compound | (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide |

| Chemical formula | C₉H₈ClN₃O₃ |

| Formula weight | 241.64 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.2111 (4) |

| b (Å) | 10.1982 (6) |

| c (Å) | 14.2885 (9) |

| α (°) | 90 |

| β (°) | 102.730 (3) |

| γ (°) | 90 |

| Volume (ų) | 1022.08 (11) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.571 |

| Absorption coefficient (mm⁻¹) | 0.35 |

| F(000) | 496.0 |

This detailed crystallographic data provides a precise model of the molecule's solid-state structure, which is fundamental for advanced molecular modeling and for understanding its interactions in a biological context.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of Compound-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding characteristics of potential drug candidates with their protein targets.

Molecular docking studies on derivatives of 4-hydroxyquinoline-3-carbohydrazide, specifically N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, have been conducted to predict their binding modes within the active sites of various biological targets, such as HIV-1 integrase. nih.govnih.govnih.govorientjchem.orgnih.gov For instance, in a study investigating their potential as anti-HIV-1 agents, docking simulations were performed using the crystal structure of the prototype foamy virus (PFV) integrase. nih.govnih.gov The results of these simulations indicated that the designed scaffold of these compounds orients itself within the active site in a manner that is comparable to known HIV integrase inhibitors. nih.govnih.gov This suggests that the this compound core can serve as a suitable template for further structural modifications to enhance binding affinity and inhibitory potency. nih.govnih.gov

The predicted binding poses revealed that the compounds adopt specific conformations that allow for optimal interactions with the key amino acid residues in the active site. The quinoline (B57606) core and the attached carbohydrazide (B1668358) and arylidene moieties play crucial roles in establishing these orientations.

The stability of the ligand-receptor complex is governed by a variety of intermolecular interactions. Docking studies have been pivotal in identifying the key interactions between this compound derivatives and their target proteins.

A significant interaction observed in studies involving HIV-1 integrase is the chelation of magnesium ions (Mg²⁺) present in the enzyme's active site. nih.gov The 4-hydroxy and the adjacent carbonyl group of the quinoline ring in this compound derivatives are positioned to form coordinate bonds with these essential metal ions, which is a common mechanism for many HIV-1 integrase inhibitors. nih.gov

Beyond metal chelation, other crucial interactions contribute to the binding affinity. These include:

Hydrogen Bonding: The hydrogen bond donor and acceptor groups on the ligand, such as the amide N-H and carbonyl oxygens, form hydrogen bonds with amino acid residues in the active site.

Hydrophobic Interactions: The aromatic rings of the quinoline scaffold and the arylidene substituent engage in hydrophobic interactions with nonpolar residues of the target protein, further stabilizing the complex.

A docking study on a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives targeting HIV-1 integrase revealed that the orientation of the scaffold in the active site is similar to other inhibitors, suggesting it could be a viable template for developing more potent compounds. nih.gov

Table 1: Key Intermolecular Interactions of a Representative this compound Derivative with a Target Protein Active Site (Hypothetical)

| Interaction Type | Ligand Group Involved | Receptor Residue Involved |

| Metal Chelation | 4-Hydroxy and 3-Carbonyl | Mg²⁺ ions |

| Hydrogen Bonding | Amide N-H | Aspartic Acid |

| Hydrogen Bonding | Carbonyl Oxygen | Lysine |

| Hydrophobic Interaction | Quinoline Ring | Phenylalanine |

| Hydrophobic Interaction | Arylidene Ring | Leucine |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

While specific QSAR models for this compound were not found in the reviewed literature, QSAR studies on the broader class of quinoline derivatives have been successfully conducted to predict their biological potency against various targets. researchgate.net These studies typically involve the calculation of a wide range of molecular descriptors for a set of compounds with known biological activities. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a model that correlates a subset of these descriptors with the observed activity.

A robust QSAR model can be a valuable tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential. For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, based on descriptors that quantify their structural and physicochemical properties.

The development of a QSAR model not only allows for the prediction of biological activity but also helps in identifying the key physicochemical properties that influence the efficacy of the compounds. These properties are represented by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological.

For quinoline derivatives, studies have shown that descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., atomic charges, dipole moment), and steric features (e.g., molar refractivity, molecular volume) often play a significant role in determining their biological activity. researchgate.net For instance, a QSAR study on quinoline derivatives might reveal that increased hydrophobicity in a particular region of the molecule leads to enhanced activity, suggesting that future modifications should focus on incorporating lipophilic groups at that position.

Table 2: Examples of Physicochemical Descriptors and Their Potential Influence on the Biological Efficacy of this compound Derivatives

| Descriptor Class | Example Descriptor | Potential Influence on Biological Efficacy |

| Electronic | Dipole Moment | Can affect interactions with polar residues in the active site. |

| Steric | Molecular Volume | The size and shape of the molecule must be complementary to the binding pocket. |

| Hydrophobic | LogP | Influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target. |

| Topological | Wiener Index | Relates to the branching of the molecule, which can impact binding. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for understanding the intrinsic properties of a molecule and predicting its reactivity.

The electronic structure of this compound would be crucial in determining its reactivity and interaction with biological targets. The distribution of charges, for example, can indicate which atoms are likely to participate in electrostatic interactions or act as nucleophiles or electrophiles. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity.

The molecular electrostatic potential (MEP) map, which can be generated from DFT calculations, visualizes the charge distribution on the molecule's surface. This can help in identifying regions that are prone to electrophilic or nucleophilic attack and can guide the understanding of intermolecular interactions.

Table 3: Key Electronic Properties of this compound and Their Significance (Hypothetical DFT Results)

| Electronic Property | Significance |

| HOMO Energy | Indicates the ability to donate electrons; related to reactivity with electrophiles. |

| LUMO Energy | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Mulliken Atomic Charges | Provides insight into the charge distribution and potential sites for electrostatic interactions. |

| Molecular Electrostatic Potential | Visualizes electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.

In the context of this compound, the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. The quinoline ring, with its electron-rich nitrogen and oxygen atoms, is expected to be a significant contributor to the HOMO. The carbohydrazide moiety, with its electronegative atoms, likely influences both HOMO and LUMO distributions. A smaller HOMO-LUMO gap would suggest higher reactivity, which can be a desirable trait for a potential drug molecule that needs to interact with a biological target.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties of this compound (Hypothetical Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data that would be generated from a computational analysis.

Assessment of Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. wolfram.comuni-muenchen.de The MEP map is color-coded to represent different electrostatic potential values on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP map would likely show regions of high negative potential around the oxygen atom of the hydroxyl group and the carbonyl oxygen of the carbohydrazide moiety, as well as the nitrogen atom of the quinoline ring. These areas represent potential hydrogen bond acceptor sites. Conversely, the hydrogen atoms of the hydroxyl and amine groups would exhibit positive electrostatic potential, indicating their role as hydrogen bond donors. Understanding these electrostatic features is crucial for predicting how the molecule might interact with a biological receptor. researchgate.net

Conformational Analysis and Energetic Minimization

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. Energetic minimization is then used to identify the most stable, low-energy conformations.

For this compound, the key rotatable bond is between the quinoline ring and the carbohydrazide side chain. Different rotational isomers (conformers) could exhibit distinct interaction profiles with a target protein. Computational methods can be employed to perform a systematic search of the conformational space and calculate the relative energies of the different conformers. This analysis helps in identifying the most likely bioactive conformation, which is the specific shape the molecule adopts when it binds to its biological target.

Table 2: Relative Energies of Key Conformers of this compound (Hypothetical Data)

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180 | 0.0 |

| 2 | 60 | 2.5 |

| 3 | -60 | 2.7 |

Note: The values presented in this table are hypothetical and intended to illustrate the type of data obtained from a conformational analysis study.

Pharmacophore Modeling for Rational Ligand Design and Optimization

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For derivatives of quinoline-3-carbohydrazide (B3054276), pharmacophore models have been developed to identify key features for antioxidant activity. nih.gov A typical pharmacophore model for this class of compounds might include a hydrogen bond acceptor feature associated with the hydroxyl group, another acceptor from the carbonyl group, and an aromatic ring feature from the quinoline core. nih.gov

By understanding the pharmacophore of this compound, medicinal chemists can rationally design and synthesize new analogues with improved potency and selectivity. This involves modifying the core structure to better match the pharmacophoric requirements of the target receptor. For instance, adding or repositioning functional groups to enhance interactions with key amino acid residues in a binding pocket can lead to more effective drug candidates. This approach has been successfully applied to various quinoline and quinazoline derivatives in the pursuit of novel therapeutic agents.

Investigation of Biological Activities of 4 Hydroxyquinoline 3 Carbohydrazide and Its Derivatives

Antiviral Activity Studies

Derivatives of 4-hydroxyquinoline-3-carbohydrazide have been particularly investigated for their potential as anti-HIV-1 agents. thieme-connect.comnih.gov The primary target for these compounds is the HIV-1 integrase (IN) enzyme, which is essential for viral replication and has no functional equivalent in human cells, making it a prime target for drug development. brieflands.comnih.gov

The inhibitory action of this compound derivatives against HIV-1 integrase is primarily attributed to their specific interaction with the enzyme's active site. This interaction disrupts the catalytic processes necessary for integrating the viral DNA into the host cell's genome. brieflands.comnih.gov

A critical mechanism for HIV-1 integrase inhibitors is the chelation of divalent metal ions, typically magnesium (Mg²⁺), within the enzyme's active site. nih.govresearchgate.net The catalytic function of integrase is entirely dependent on two Mg²⁺ ions. nih.gov The this compound scaffold is designed to act as a metal-binding pharmacophore. thieme-connect.com Docking studies have shown that the adjacent carboxylic and hydroxyl groups on the 4-hydroxyquinoline (B1666331) core can effectively chelate these Mg²⁺ ions. thieme-connect.comnih.gov This sequestration of the essential metal cofactors impairs the enzyme's function, preventing the ligation of viral DNA into the host genome. nih.govthieme-connect.com This mechanism is a hallmark of all approved integrase strand transfer inhibitors (INSTIs). nih.govfrontiersin.org

The active site of HIV-1 integrase contains a highly conserved catalytic triad (B1167595) of acidic amino acid residues: Asp64, Asp116, and Glu152, often referred to as the DDE motif. nih.gov These residues coordinate with the two Mg²⁺ ions to carry out the enzymatic reactions. nih.gov Inhibitors based on the this compound structure are designed to bind within this catalytic core. brieflands.comnih.gov By chelating the magnesium ions, these compounds directly interfere with the function of the DDE triad, thus inhibiting the catalytic activity of the enzyme. researchgate.net This targeted interaction prevents the subsequent steps of the integration process. nih.gov

The antiviral efficacy of this compound derivatives has been assessed through cell-based assays that measure the inhibition of HIV-1 replication. In these experiments, various derivatives were tested for their ability to block the virus in cell cultures, such as HeLa or HEK 293T cells. thieme-connect.comnih.govnih.gov

One study synthesized a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, but these compounds did not show significant anti-HIV-1 activity at concentrations below 100 µM. nih.gov However, another class of this compound derivatives demonstrated moderate inhibitory properties against the HIV-1 (NL4-3) strain in Hela cell cultures. thieme-connect.comnih.gov The most potent among these were compounds designated as 6d and 7e , which showed inhibition rates of 32% and 28%, respectively, at a concentration of 100 μM. thieme-connect.comnih.gov Importantly, these compounds did not exhibit significant cytotoxicity at this concentration. nih.gov

Table 1: Anti-HIV-1 Activity of this compound Derivatives

| Compound | Virus Strain | Cell Line | Concentration (µM) | % Inhibition | Cytotoxicity (CC₅₀ in µM) |

| Derivative 6d | HIV-1 (NL4-3) | Hela | 100 | 32% | > 100 |

| Derivative 7e | HIV-1 (NL4-3) | Hela | 100 | 28% | > 100 |

| N'-arylidene derivatives | HIV-1 | Not Specified | < 100 | Not Significant | Not Specified |

Data sourced from multiple studies investigating anti-HIV activity. nih.govthieme-connect.comnih.gov

The process of integrating viral DNA into the host genome involves two main catalytic steps performed by the integrase enzyme: 3'-processing and strand transfer (ST). nih.gov In 3'-processing, nucleotides are cleaved from the 3' ends of the viral DNA. nih.gov In the subsequent strand transfer step, the processed viral DNA is covalently linked to the host cell's DNA. nih.gov

Integrase inhibitors are often evaluated for their ability to block one or both of these steps. While direct data for this compound itself is limited, related compounds with the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold have been shown to inhibit both reactions. For instance, one such compound inhibited strand transfer with an IC₅₀ value of 16 ± 6 μM and 3'-processing with an IC₅₀ of 40 ± 3 μM, indicating a preference for inhibiting the strand transfer step. nih.gov Many integrase inhibitors are specifically designed to be selective for the strand transfer process. researchgate.net

HIV-1 Integrase Inhibitory Mechanisms

Antimicrobial Activity Assessments

The quinoline (B57606) core is a well-established pharmacophore in antimicrobial agents. nih.govysu.am Consequently, derivatives of this compound have also been evaluated for their antibacterial properties.

A study on a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives revealed moderate antibacterial activity. nih.gov The minimum inhibitory concentration (MIC) was determined for these compounds against several bacterial strains. The most effective compound, 12b , exhibited an MIC of 39 µg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Other related quinoline-3-carbaldehyde hydrazone derivatives have also shown promising activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: Antimicrobial Activity of a this compound Derivative (Compound 12b)

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC in µg/mL) |

| Staphylococcus aureus | Gram-positive | 39 |

| Escherichia coli | Gram-negative | 39 |

| Pseudomonas aeruginosa | Gram-negative | 39 |

Data from an in vitro antibacterial assay using the MIC method. nih.gov

Antibacterial Spectrum and Efficacy Against Key Pathogens

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as antibacterial agents against a range of clinically significant pathogens.

Research into a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives has revealed their antibacterial potential. One of the synthesized compounds, which features a 2-chlorophenyl group (12b), demonstrated notable activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 39 µg/mL for all three pathogens. nih.gov

Further investigations into new hydrazide-hydrazone derivatives of quinoline-3-carboxylic acid hydrazide indicated low to moderate antibacterial efficacy against Staphylococcus aureus and Escherichia coli when compared to the standard drug gentamicin. researchgate.net Among the tested compounds, a phthalimide (B116566) derivative of 3-quinoline carboxylic acid hydrazide (compound 2) showed remarkable antibacterial activity. researchgate.net

The antimycobacterial properties of quinoline derivatives have also been a key area of research. A study focusing on 1-ethyl-N'-[(1E)-(5-nitro-2-furyl)methylene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide (4e) reported a significant in vitro activity against the H37Rv strain of Mycobacterium tuberculosis, with a MIC value of 6.25 μg/mL. nih.gov This potency is noteworthy when compared to other acylhydrazones. nih.gov Additionally, other quinoline-3-carbohydrazone derivatives have shown excellent to good activity against Mycobacterium tuberculosis, with MIC values ranging from 0.39 to 3.12 μg/mL. researchgate.net In another study, linking pyridine-4-carbohydrazide to other antimicrobial agents resulted in derivatives with potent antimycobacterial activity, with some compounds exhibiting MIC values as low as ≤0.25 μM against Mycobacterium tuberculosis. rsc.org

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Pathogen | MIC (µg/mL) | Reference |

| N'-(2-chlorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | Staphylococcus aureus | 39 | nih.gov |

| Escherichia coli | 39 | nih.gov | |

| Pseudomonas aeruginosa | 39 | nih.gov | |

| 1-ethyl-N'-[(1E)-(5-nitro-2-furyl)methylene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide (4e) | Mycobacterium tuberculosis H37Rv | 6.25 | nih.gov |

| Quinoline-3-carbohydrazone derivatives (selected) | Mycobacterium tuberculosis | 0.39 - 3.12 | researchgate.net |

| Pyridine-4-carbohydrazide derivatives (selected) | Mycobacterium tuberculosis | ≤0.25 µM | rsc.org |

MIC: Minimum Inhibitory Concentration

Antifungal Properties

The exploration of this compound derivatives has extended to their potential as antifungal agents.

A study on new quinazolin-4(3H)-one derivatives that incorporate hydrazone and pyrazole (B372694) components demonstrated their effectiveness against several fungal strains. These compounds were tested against Candida tropicals, Candida albicans, Macrophomina phaseolina, and Aspergillus niger. One derivative, in particular, showed potent antifungal activity with MIC values ranging from 2 to 16 μg/mL, which was more potent than the reference drug clotrimazole (B1669251) against C. albicans and M. phaseolina. mdpi.com

Furthermore, research on hydrazine-based compounds has highlighted their antifungal activity against Candida albicans. This suggests that the hydrazide moiety within the this compound structure could be a key contributor to its antifungal potential. nih.gov

Table 2: Antifungal Activity of Related Hydrazone Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Quinazolin-4(3H)-one derivative (4a) | Candida albicans | 2 | mdpi.com |

| Macrophomina phaseolina | 8 | mdpi.com | |

| Clotrimazole (Reference) | Candida albicans | 8 | mdpi.com |

| Macrophomina phaseolina | 16 | mdpi.com |

MIC: Minimum Inhibitory Concentration

Other Biological Activity Explorations

Beyond their antimicrobial effects, derivatives of this compound have been investigated for other important biological activities, including cholinesterase inhibition and antioxidant properties.

Cholinesterase Inhibition Studies

Cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases. The inhibitory potential of quinoline-based compounds has been an active area of research.

While direct studies on this compound are limited, research on related quinoline derivatives provides valuable insights. For instance, a study on natural carnosic acid derivatives identified compounds with potent inhibitory activity against both AChE and BChE, with IC₅₀ values in the nanomolar range. nih.gov This highlights the potential of complex chemical structures to act as effective cholinesterase inhibitors. nih.gov More specifically, research into quinoline derivatives has confirmed their cholinesterase inhibitory effects, suggesting that the quinoline core is a promising starting point for designing novel inhibitors.

Assessment of Antioxidant Properties and Radical Scavenging Activity

The antioxidant potential of chemical compounds is crucial in combating oxidative stress, which is implicated in numerous diseases. The radical scavenging activity of this compound derivatives has been evaluated using various assays.

One study on the synthesis of quinoline-hydrazone and benzimidazole (B57391) structures evaluated their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. A quinoline-hydrazone derivative demonstrated antioxidant activity, although it was considered weak, with an IC₅₀ value of 843.52 ppm. nih.gov The presence of a hydroxyl (-OH) group in the quinoline-hydrazone structure is believed to contribute to this activity by donating a hydrogen atom to the DPPH radical. nih.gov

Another study focused on pharmacophore modeling and the synthesis of quinoline-3-carbohydrazide (B3054276) derivatives as antioxidants. The research highlighted that these compounds showed good antioxidant activity in various chemical tests, including DPPH radical, hydroxyl radical (OH°), and superoxide (B77818) radical scavenging assays. nih.gov

Table 3: Antioxidant Activity of a Quinoline-Hydrazone Derivative

| Compound/Derivative | Assay | IC₅₀ (ppm) | Reference |

| Quinoline-hydrazone derivative | DPPH radical scavenging | 843.52 | nih.gov |

IC₅₀: Half-maximal inhibitory concentration

Structure Activity Relationship Sar and Mechanistic Insights

Identification of Essential Pharmacophoric Features for Target Recognition and Binding

The fundamental structure of 4-hydroxyquinoline-3-carbohydrazide presents several key pharmacophoric features that are crucial for its biological activity. Research has identified the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold as a vital component for anti-HIV and antibacterial properties. nih.govsemanticscholar.org

A critical feature for its role as a potential HIV integrase inhibitor is the presence of adjacent hydroxyl and carbonyl groups on the quinoline (B57606) ring system. This arrangement is believed to function as a metal-binding pharmacophore, capable of chelating with magnesium ions (Mg²⁺) in the active site of the HIV integrase enzyme. thieme-connect.comnih.gov This chelation is a common mechanism for many integrase inhibitors. thieme-connect.com

Furthermore, the presence of an aromatic group, often attached to the hydrazide side chain, is thought to facilitate interaction with hydrophobic pockets within the target enzyme, further stabilizing the binding. nih.govthieme-connect.com For antioxidant applications, a distinct pharmacophore model has been proposed, which includes one aromatic ring and three hydrogen bond acceptors. researchgate.netnih.gov

Impact of Substituent Variations on Biological Potency and Selectivity

Modifications to the core structure of this compound have been explored to optimize its biological effects. These variations focus on both the quinoline ring and the hydrazide side chain.

Substitutions on the quinoline ring can significantly influence the compound's properties. The core is often a 4-hydroxy-2-oxo-1,2-dihydroquinoline. nih.govsemanticscholar.org Specific substitutions have been investigated to enhance activity and drug-like properties:

8-methyl substitution: This modification has been explored in the design of new analogs. nih.gov

7-(trifluoromethyl) substitution: The introduction of a trifluoromethyl group is a strategic choice to increase lipophilicity and metabolic stability, which are desirable characteristics in drug design. smolecule.com

6-bromo substitution: The synthesis of a 6-bromo derivative indicates that halogenation is another avenue for modification. bldpharm.com

General studies on ring-substituted 4-hydroxy-1H-quinolin-2-ones have also shown that various substituents can modulate lipophilicity and other biological activities. nih.gov

The hydrazide side chain is a key site for chemical modification to alter biological potency and selectivity.

Arylidene Fragments: The attachment of an arylidene fragment to the carbohydrazide (B1668358) has been investigated to enhance anti-HIV-1 activities. nih.govsemanticscholar.org

N'-Aryl-Substituted Derivatives: A series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated for antibacterial and anti-HIV activity. nih.govnih.gov

Benzoyl and Phenyl Moieties:

Derivatives with 4-substituted benzoyl groups on the hydrazide displayed moderate anti-HIV activity. thieme-connect.com

In contrast, those with a 4-substituted N-phenyl moiety generally showed no significant anti-HIV activity, with the exception of a methoxy-substituted analog. thieme-connect.com

Linker Length: The distance between the substituted phenyl group and the carbohydrazide is considered a critical parameter for optimal interaction with the target. nih.gov

The following table summarizes the antibacterial activity of some N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives.

| Compound | Substituent on Benzylidene | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) |

| 12a | 2-hydroxy | 78 | 78 | 156 |

| 12b | 3-hydroxy | 39 | 39 | 39 |

| 12g | 4-fluoro | > 1000 | 156 | 312 |

| 12i | 4-methyl | 156 | 78 | 156 |

| 12k | 3-methoxy | 78 | 156 | 312 |

Data sourced from a study on N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives. nih.gov

Correlation between Computational Modeling Predictions and Experimental Biological Observations

Computational studies, particularly molecular docking, have been instrumental in understanding the binding modes of this compound derivatives.

Docking studies of N'-arylidene derivatives with the prototype foamy virus (PFV) integrase have shown that the scaffold orients itself in the active site in a manner similar to known HIV integrase inhibitors. nih.gov This suggests that the core structure is a suitable template for further development, even though the initial compounds in one study did not show significant anti-HIV-1 activity at the concentrations tested. nih.govnih.gov

Computational models have also predicted that the hydroxyl and carbonyl groups of the parent compound can chelate with Mg²⁺ ions in the integrase active site. thieme-connect.comnih.gov However, the corresponding experimental results revealed only moderate anti-HIV activity, leading to the hypothesis that the chelation might not be sufficiently strong for potent inhibition. thieme-connect.com

In the context of antioxidant activity, a pharmacophore model was successfully used to guide the selection and synthesis of new compounds. Those that showed a good correlation with the computational model also exhibited promising antioxidant properties in experimental assays. researchgate.netnih.gov

Rational Design Principles for Enhancing Efficacy and Specificity

The collective findings from SAR and computational studies provide a foundation for the rational design of more potent and selective analogs of this compound.

Scaffold for Further Modification: The 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) framework is considered a viable starting point for developing improved compounds. nih.govnih.gov

Pharmacophore Hybridization: A promising design strategy involves merging the pharmacophoric features of salicylhydrazide and 4-quinolone-3-carboxylic acid. thieme-connect.com Another approach has been to hybridize the 8-methyl-4-hydroxyquinoline core with salicylhydrazide pharmacophores. nih.gov

Linker Optimization: Adjusting the length and flexibility of the linker between the quinoline core and any appended aryl groups is a key consideration for optimizing interactions with the target protein. nih.gov

Strategic Substitutions: The incorporation of groups like trifluoromethyl can be used to enhance pharmacokinetic properties such as lipophilicity and metabolic stability. smolecule.com

Coordination Chemistry and Metal Complexation Research

Metal Chelating Capabilities of 4-Hydroxyquinoline-3-carbohydrazide Ligands

This compound and its Schiff base derivatives are potent metal ion chelators. scirp.orgnih.gov They possess multiple donor sites, including the nitrogen and oxygen atoms of the quinoline (B57606) ring, the carbonyl oxygen, and the azomethine nitrogen in Schiff bases, which allows them to bind to metal ions in various modes. scirp.orgmdpi.com Docking studies have shown that the carboxylic and hydroxyl groups of this compound can chelate Mg²⁺ ions. nih.gov

Schiff bases derived from the condensation of quinoline-3-carbohydrazide (B3054276) with various aldehydes have been extensively studied for their coordination properties. mdpi.comresearchgate.net These ligands can act as bidentate or tridentate ligands, coordinating with metal ions through different atoms depending on the specific Schiff base and the metal ion involved. nih.govnih.govnih.gov For instance, some Schiff bases coordinate through the azomethine nitrogen and carbonyl oxygen, while others utilize the azomethine nitrogen and a phenolic oxygen. mdpi.comresearchgate.netuq.edu.au The quinoline nitrogen can also participate in coordination, although it is sometimes considered a weaker coordinating site. mdpi.comuq.edu.au The versatility of these ligands allows for the formation of stable chelate rings with metal ions. nih.gov

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

Transition metal complexes of this compound and its derivatives are typically synthesized by reacting the ligand with a metal salt in an appropriate solvent, often under reflux. nih.govcore.ac.uk The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to determine their structure and properties. mdpi.comnih.gov

Elucidation of Metal-Ligand Coordination Modes and Geometries

The coordination modes and geometries of these metal complexes are elucidated using various spectroscopic methods. Infrared (IR) spectroscopy is crucial for identifying the coordinating atoms of the ligand by observing shifts in the vibrational frequencies of functional groups like C=O, C=N, and N-H upon complexation. mdpi.comresearchgate.net For example, a shift in the azomethine (-HC=N-) stretching frequency in the IR spectrum is a strong indicator of its involvement in coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, also provides valuable information about the coordination sites. Changes in the chemical shifts of protons near the potential donor atoms upon complexation can confirm their participation in bonding. mdpi.com For instance, the azomethine proton signal is often significantly affected by complexation. mdpi.comresearchgate.netuq.edu.au

Based on data from elemental analysis, magnetic susceptibility measurements, and spectroscopic studies, various geometries have been proposed for these complexes, including octahedral, square-planar, and tetrahedral structures. mdpi.comresearchgate.netnih.gov For example, Cu(II), Fe(III), and Co(II) complexes of certain Schiff base ligands derived from quinoline-3-carbohydrazide have been proposed to have octahedral geometries. mdpi.comresearchgate.netuq.edu.au

Advanced Characterization Techniques

A suite of advanced characterization techniques is employed to gain deeper insights into the electronic structure and magnetic properties of the transition metal complexes of this compound derivatives.

UV-Vis Spectroscopy: Electronic spectra provide information about the d-d electronic transitions within the metal ion and charge-transfer transitions between the metal and the ligand. These spectra help in determining the geometry of the complexes. researchgate.net For instance, the electronic spectra of Cu(II) complexes can distinguish between octahedral and square-planar geometries. scirp.org

Electron Spin Resonance (ESR) Spectroscopy: ESR is a powerful technique for studying paramagnetic complexes, such as those of Cu(II). The ESR spectra can provide detailed information about the coordination environment and the nature of the metal-ligand bonding. nih.gov

Magnetic Susceptibility: Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which in turn helps in ascertaining the geometry and the oxidation state of the central metal ion. mdpi.comresearchgate.netuq.edu.au For example, the magnetic moments of Cu(II) complexes are typically in the range of 1.7-2.2 B.M. for octahedral geometries. mdpi.com

Biological Implications of this compound Metal Complexes

The chelation of metal ions by this compound and its derivatives often leads to enhanced biological activity compared to the free ligands. This enhancement is explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the lipid membranes of microorganisms.

Enhanced Antimicrobial Activities of Metal-Bound Species

Numerous studies have demonstrated that the metal complexes of Schiff bases derived from quinoline-3-carbohydrazide exhibit significant antimicrobial activity against a range of bacteria and fungi. mdpi.comnih.govnih.gov In many cases, the metal complexes show greater inhibitory effects than the parent ligands. nih.govresearchgate.net For instance, copper complexes have often been found to be particularly effective against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The increased antimicrobial activity of the metal complexes is attributed to the combined effect of the metal ion and the ligand, which can inhibit enzyme activity in the microorganisms. scirp.org

Table 1: Antimicrobial Activity of this compound Derivatives and their Metal Complexes

| Compound/Complex | Organism | Activity |

| Schiff base ligand (HL) and its complexes | Staphylococcus aureus (Gram +ve), Escherichia coli (Gram -ve), Candida albicans (Fungi) | Complexes exhibited higher antibacterial activities than the parent ligand. nih.gov |

| Cu(II) complex of a Schiff base from quinoline-3-carbohydrazide | S. aureus, E. faecalis | Most effective against these Gram-positive bacteria. mdpi.com |

| Metal complexes of a Schiff base with indole (B1671886) and quinoline moieties | Various bacteria and fungi | Complexes showed enhanced antimicrobial activity compared to the ligand. nih.gov |

| 8-Hydroxyquinoline (B1678124) and its metal complexes | Gram-positive and Gram-negative bacteria, C. albicans | Complexes showed high antimicrobial activity. scirp.org |

DNA Cleavage Activities of Coordination Compounds

An exciting area of research is the ability of these metal complexes to interact with and cleave DNA, which is a key mechanism for potential anticancer agents. nih.gov The DNA cleavage activity of metal complexes is often studied using agarose (B213101) gel electrophoresis. nih.gov The mechanism of cleavage can involve oxidative pathways or hydrolytic cleavage.

Several metal complexes of Schiff bases containing a quinoline moiety have been shown to effectively cleave DNA. nih.gov This activity is believed to contribute to their cytotoxic effects against cancer cell lines. The planar quinoline ring can intercalate into the DNA base pairs, while the coordinated metal ion can promote the cleavage of the phosphodiester backbone. The ability of these complexes to stabilize G-quadruplex DNA structures is also an area of active investigation for anticancer drug development. researchgate.net

Future Perspectives and Advanced Research Directions

Development of Novel and Efficient Synthetic Pathways for Complex Derivatives

The core structure of 4-hydroxyquinoline-3-carbohydrazide is often synthesized through methods like the Gould-Jacob cyclization reaction. thieme-connect.com However, the future of drug discovery lies in the rapid and efficient generation of diverse and complex molecular libraries. To this end, research is moving towards the development of more advanced and streamlined synthetic protocols.

One promising avenue is the use of multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, enhancing atom economy and reducing waste. nih.gov For instance, one-pot three-component protocols catalyzed by agents like ammonium (B1175870) acetate (B1210297) have been successfully employed for the synthesis of functionalized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, demonstrating the potential for creating diverse quinoline (B57606) structures with high yields and under mild conditions. nih.gov

Furthermore, the application of modern synthetic techniques such as ultrasound-assisted synthesis and metal nanoparticle-catalyzed reactions is gaining traction. nih.gov Ultrasound irradiation has been shown to improve yields and reduce reaction times in the synthesis of quinoline-imidazolium hybrids compared to conventional heating methods. nih.gov Similarly, metal-catalyzed C-H functionalization offers a powerful tool for the selective introduction of various substituents at different positions of the quinoline ring, enabling the creation of a vast chemical diversity from a common scaffold. chemrxiv.org These advanced methods will be crucial for synthesizing novel and complex derivatives of this compound with tailored biological activities.

Exploration of New Biological Targets and Therapeutic Applications

While this compound and its derivatives have shown promise as anti-HIV thieme-connect.comnih.gov and antibacterial agents, nih.gov the full spectrum of their biological activities is yet to be explored. The quinoline scaffold is known to interact with a wide range of biological targets, suggesting that its derivatives could have applications in treating various other diseases. frontiersin.orgnih.gov

Future research will likely focus on identifying new biological targets for this class of compounds. This involves screening against a broader range of enzymes, receptors, and cellular pathways implicated in different pathologies. For example, derivatives of the related 4-hydroxyquinoline (B1666331) scaffold have been investigated for their potential as anticancer, mdpi.comnih.gov antimalarial, chemrxiv.org and neuroprotective agents. nih.gov The ability of the 4-hydroxyquinoline core to chelate metal ions, a key feature in its anti-HIV activity through inhibition of integrase, thieme-connect.comnih.gov could also be exploited for targeting other metalloenzymes involved in disease processes.

Moreover, understanding the mechanism of action of these compounds at a molecular level is crucial. For instance, some 4-hydroxyquinoline derivatives have been found to act as either antioxidants or pro-oxidants depending on their molecular structure and environment, a property that could be harnessed for therapeutic benefit or to understand potential toxicities. nih.gov A deeper understanding of these mechanisms will pave the way for the rational design of new derivatives with improved efficacy and selectivity for specific therapeutic applications.

Integration of High-Throughput Screening and Advanced Computational Methods in Lead Optimization

The process of discovering and optimizing new drug candidates can be significantly accelerated by integrating high-throughput screening (HTS) and advanced computational methods. patsnap.comnih.gov These technologies allow for the rapid evaluation of large libraries of compounds and the prediction of their biological activities and physicochemical properties, thereby guiding the synthetic efforts towards the most promising candidates. patsnap.com

In the context of this compound, HTS can be employed to screen extensive libraries of its derivatives against a multitude of biological targets, quickly identifying "hits" for further development. Following HTS, computational tools such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations become invaluable for lead optimization. patsnap.comucl.ac.ukresearchgate.net

Molecular docking studies, for instance, have been used to predict the binding modes of this compound derivatives within the active site of HIV-1 integrase, providing insights into the structural requirements for potent inhibition. thieme-connect.comnih.govnih.gov These in silico studies can help in prioritizing which derivatives to synthesize and test, saving time and resources. researchgate.net As computational power and algorithms continue to advance, their role in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will also become increasingly important, helping to identify and address potential liabilities early in the drug discovery process.

Strategic Hybridization of the this compound Scaffold with Other Bioactive Motifs

A powerful strategy in modern drug design is the creation of hybrid molecules, which covalently link two or more distinct pharmacophores to generate a single entity with potentially enhanced or novel biological activities. nih.gov This approach can lead to compounds with improved potency, better selectivity, or the ability to modulate multiple targets simultaneously, which is particularly advantageous for treating complex multifactorial diseases. nih.gov

The this compound scaffold is an excellent candidate for hybridization due to its inherent biological activity and synthetic tractability. nih.govfrontiersin.org Researchers have already begun to explore the synthesis of quinoline hybrids with other bioactive motifs such as coumarins, thiazoles, and triazines, reporting improved activities compared to the individual components. nih.govfrontiersin.org For example, quinoline-pyrimidine hybrids have shown significant antimalarial activity, nih.gov and hybrids of 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline (B1678124) moiety are being investigated for their anticancer potential. researchgate.net

Future efforts in this area will likely focus on the rational design and synthesis of novel hybrids incorporating the this compound core. By strategically combining this scaffold with other known bioactive fragments, it may be possible to develop new therapeutic agents with superior efficacy and a lower propensity for drug resistance.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-hydroxyquinoline-3-carbohydrazide derivatives?

The synthesis typically involves a Gould-Jacob cyclization starting from aniline derivatives. Key steps include:

- Step 1 : Formation of ethyl 4-hydroxyquinoline-3-carboxylate via condensation of diethyl 2-((arylamino)methylene)malonate (EMME) with aniline derivatives.

- Step 2 : Hydrazide formation by reacting the ester intermediate with hydrazine hydrate.

- Step 3 : Functionalization with aromatic substituents (e.g., 4-substituted benzoyl chlorides or aryl isocyanates) to yield target derivatives (e.g., compounds 6a–6e and 7a–7e ) .

Yields range from 30–40%, with purification via ethanol recrystallization.

Basic Research: Structural Characterization

Q. Q2. Which analytical techniques validate the structural integrity of this compound derivatives?

- IR spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups.

- ¹H NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and hydrazide NH signals (δ 9.5–10.5 ppm).

- ESI-MS : Verifies molecular ion peaks (e.g., [M+H]⁺ for compound 6d : m/z 379.2) .

Basic Research: Initial Bioactivity Screening

Q. Q3. What in vitro models are used to evaluate anti-HIV-1 activity?

- HeLa cell culture assays : Compounds are tested against HIV-1 (NL4-3 strain) at 100 μM.

- Inhibition rates : Measured via viral replication suppression (e.g., 6d : 32%; 7e : 28%) compared to AZT (nucleoside reverse transcriptase inhibitor, >90% inhibition).

- Cytotoxicity : Assessed via MTT assays; derivatives show no significant toxicity at 100 μM .

Advanced Research: Molecular Docking and Mechanism

Q. Q4. How does molecular docking predict the interaction of these derivatives with HIV-1 integrase (IN)?

- Software : AutoDock Vina or similar tools dock compounds into the PFV IN crystal structure (PDB: 3OYA) with Mg²⁺ ions.

- Key interactions :

- Chelation of Mg²⁺ via 4-hydroxyquinoline’s hydroxyl and carboxyl groups.

- Hydrophobic interactions between aromatic substituents and IN’s active site (e.g., 6d ’s methyl group enhances binding).

- Binding affinity : Top derivatives (e.g., 6d ) align with raltegravir’s binding mode, suggesting competitive inhibition .

Advanced Research: Structure-Activity Relationship (SAR)

Q. Q5. How do substituents influence anti-HIV-1 activity?

- Electron-donating groups (e.g., -OCH₃ in 7e ) improve inhibition by enhancing metal chelation.

- Hydrophobic substituents (e.g., -CH₃ in 6d ) increase affinity for IN’s hydrophobic pocket.

- Meta vs. para substitution : Para-substituted derivatives (e.g., 6d ) outperform meta analogues due to optimal spatial alignment .

Advanced Research: Addressing Low Efficacy Compared to AZT

Q. Q6. Why do these derivatives show lower inhibition rates than AZT despite non-cytotoxicity?

- Mechanistic limitation : Derivatives primarily target IN’s Mg²⁺ ions, while AZT inhibits reverse transcriptase via chain termination.

- Chelation strength : The hydroxyl-carboxyl motif in 4-hydroxyquinoline is weaker than β-diketo acids in clinical IN inhibitors (e.g., raltegravir).

- Optimization strategy : Introduce stronger chelators (e.g., triazole or pyridine rings) while retaining low cytotoxicity .

Methodological Considerations: Data Contradictions

Q. Q7. How to resolve discrepancies in activity between structurally similar derivatives?

- Case : 6d (32% inhibition) vs. 7a–7d (<20%).

- Analysis :

- Steric effects : Bulky substituents in 7a–7d hinder binding to IN’s catalytic pocket.

- Electrostatic compatibility : Electron-withdrawing groups reduce Mg²⁺ chelation efficiency.

- Validation : Use free energy calculations (MM-PBSA) to quantify binding differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.